1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one
Overview
Description
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C7H5F5N2O and its molecular weight is 228.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one and its derivatives have been synthesized and evaluated for their potential in various scientific applications, with a notable focus on antimicrobial activities. A study by Chundawat et al. (2016) explored the strategic synthesis of novel difluoromethylated compounds, which showed promising antibacterial and antifungal activities. This research illustrates the compound's relevance in developing new antimicrobial agents, highlighting its potential in addressing the need for novel treatments against resistant microbial strains Chundawat, Kumari, Sharma, & Bhagat, 2016.
Insight into Synthetic Mechanisms
Further investigation into the synthetic pathways has provided insight into the mechanism of trichloromethyl group hydrolysis, offering a deeper understanding of the compound's chemical behavior. This knowledge is vital for the development of more efficient synthetic routes and the creation of new derivatives with potential scientific and therapeutic applications Gonçalves, Pereira, Teixeira, Moura, Flores, & Flores, 2016.
Environmental and Chemical Studies
Environmental benign synthesis of fluorinated pyrazolone derivatives, as conducted by Shelke et al. (2007), demonstrates the compound's utility in green chemistry. The study showcases the use of conventional and non-conventional methods to synthesize environmentally friendly compounds, which were then screened for antimicrobial activity. Such research underscores the importance of developing sustainable chemical processes that align with environmental safety and health standards Shelke, Dalvi, Kale, More, Gill, & Karale, 2007.
Photophysical Properties and OLED Applications
The investigation into the photophysical properties of Pt(II) complexes bearing pyrazolate chelates by Huang et al. (2013) reveals the potential of these compounds in organic light-emitting diode (OLED) applications. Their research indicates that such compounds can exhibit mechanoluminescence and high efficiency in OLEDs, suggesting a promising avenue for the development of new materials for electronic and photonic devices Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013.
Properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O/c8-5(9)3-14-2-4(1-13-14)6(15)7(10,11)12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXYOJQPIFJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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